![molecular formula C19H22O4 B076305 (4R,4aR,6aS,7R,10aR)-4-(furan-3-yl)-4a,7-dimethyl-4,5,6,6a,7,9,10,10a-octahydrobenzo[f]isochromene-2,8-dione CAS No. 10245-15-5](/img/structure/B76305.png)
(4R,4aR,6aS,7R,10aR)-4-(furan-3-yl)-4a,7-dimethyl-4,5,6,6a,7,9,10,10a-octahydrobenzo[f]isochromene-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Odoratin is an undecanortriterpenoid compound isolated from the heartwood of Cedrela odorata L., a species belonging to the Meliaceae family . This compound is known for its unique fused-tricyclic skeleton, which has been established through Nuclear Magnetic Resonance (NMR) experiments and mass-spectral fragmentation patterns .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of odoratin involves the extraction of the heartwood of Cedrela odorata using solvents such as benzene . The extracted material is then subjected to chromatographic techniques to isolate odoratin. The synthetic routes for odoratin are not extensively described in the literature, indicating that it is primarily obtained through natural extraction methods .
Industrial Production Methods: The extraction process involves percolation with benzene followed by chromatographic separation .
Analyse Des Réactions Chimiques
Types of Reactions: Odoratin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving odoratin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired modifications.
Major Products Formed: The major products formed from the reactions of odoratin include various oxidized and reduced derivatives.
Applications De Recherche Scientifique
Odoratin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique structural features and potential as a lead compound for synthesizing new derivatives . In biology, odoratin is investigated for its insecticidal and antifeedant properties, making it a potential candidate for pest control . In medicine, it shows promise in antimalarial and antitripanocidal activities, although further research is needed to fully understand its therapeutic potential . Industrially, odoratin is explored for its potential use in developing new agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of odoratin is not entirely clear, but it is believed to involve interactions with specific molecular targets and pathways . The oxygenated function at C-23 is thought to play a crucial role in its biological activity . Further studies are needed to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparaison Avec Des Composés Similaires
Odoratin is compared with other similar compounds, such as limonoids and triterpenoids, which are also derived from the Meliaceae family . Similar compounds include 7-deacetoxy-7-oxogedunin and mexicanolide . Odoratin is unique due to its fused-tricyclic skeleton and specific biological activities . The comparison highlights its potential as a lead compound for developing new derivatives with enhanced biological activities.
Propriétés
Numéro CAS |
10245-15-5 |
|---|---|
Formule moléculaire |
C19H22O4 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(4R,4aR,6aS,7R,10aR)-4-(furan-3-yl)-4a,7-dimethyl-4,5,6,6a,7,9,10,10a-octahydrobenzo[f]isochromene-2,8-dione |
InChI |
InChI=1S/C19H22O4/c1-11-13-5-7-19(2)15(14(13)3-4-16(11)20)9-17(21)23-18(19)12-6-8-22-10-12/h6,8-11,13-14,18H,3-5,7H2,1-2H3/t11-,13-,14-,18+,19-/m1/s1 |
Clé InChI |
ZVOSNTPXWLRWJG-LSMRDDNUSA-N |
SMILES |
CC1C2CCC3(C(OC(=O)C=C3C2CCC1=O)C4=COC=C4)C |
SMILES isomérique |
C[C@@H]1[C@H]2CC[C@]3([C@@H](OC(=O)C=C3[C@@H]2CCC1=O)C4=COC=C4)C |
SMILES canonique |
CC1C2CCC3(C(OC(=O)C=C3C2CCC1=O)C4=COC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



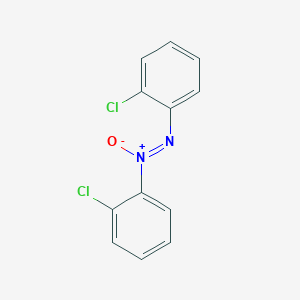
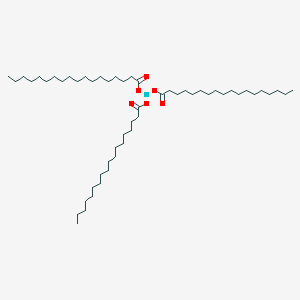
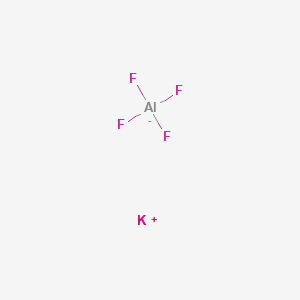

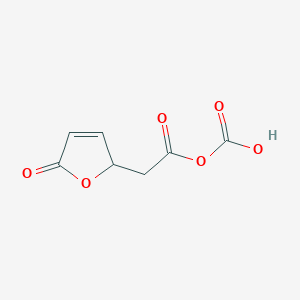
![13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B76241.png)
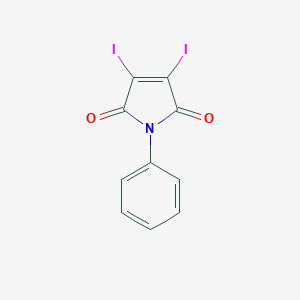
![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)
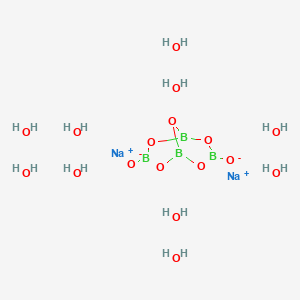
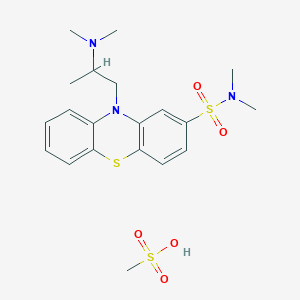

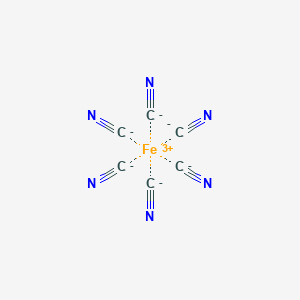
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
